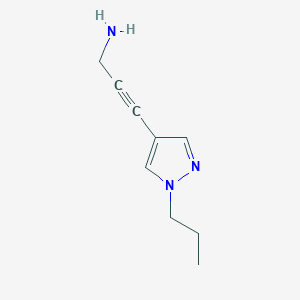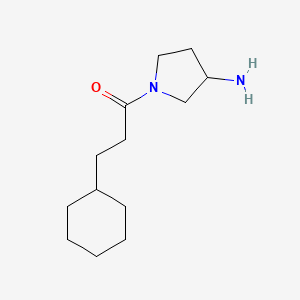![molecular formula C9H12FN3O B1488725 2-(2-fluoroéthyl)-5,6,7,8-tétrahydropyrido[4,3-c]pyridazin-3(2H)-one CAS No. 2091223-92-4](/img/structure/B1488725.png)
2-(2-fluoroéthyl)-5,6,7,8-tétrahydropyrido[4,3-c]pyridazin-3(2H)-one
Vue d'ensemble
Description
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C9H12FN3O and its molecular weight is 197.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Diodes électroluminescentes organiques (OLED)
Les dérivés de la pyridazine, y compris celui en question, ont été étudiés pour leur utilisation potentielle dans les OLED. Les matériaux à base de pyrido[2,3-b]pyrazine, qui sont structurellement similaires, ont montré une efficacité quantique de photoluminescence (PLQY) élevée et des structures moléculaires simples, ce qui les rend adaptés aux applications d'affichage multicolores rentables . En ajustant finement la bande interdite, ces matériaux peuvent émettre une large gamme de couleurs, ce qui est essentiel pour les écrans couleur. Le potentiel du composé pour créer des molécules de fluorescence retardée activée thermiquement (TADF) pourrait conduire à des OLED avec des efficacités quantiques externes (EQE) élevées.
Synthèse d'hétérocycles
Le noyau pyridazine est une structure cruciale dans la synthèse de divers composés hétérocycliques. Des réactions telles que la réaction d'aza-Diels-Alder ont été utilisées pour créer des 6-aryl-pyridazin-3-amines avec des rendements élevés dans des conditions neutres . Cela montre le rôle du composé dans la synthèse de structures biologiquement pertinentes, qui pourraient être cruciales dans la recherche et le développement pharmaceutiques.
Chimie agricole
Certains dérivés de la pyridazine ont démontré une activité stimulante de la croissance lors de criblages préliminaires. Leurs effets sur la germination, la morphogenèse, l'activité de la peroxydase et la teneur en lignane ont été testés sur des plantes comme le haricot commun (Phaseolus vulgaris L.) . Cela suggère que le composé pourrait être utilisé pour développer de nouveaux produits agrochimiques qui améliorent la croissance et le rendement des cultures.
Mécanisme D'action
Pyridazinones have been reported to possess antimicrobial, antitubercular, analgesic, anti-inflammatory, cyclooxygenase inhibitor, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic properties .
Analyse Biochimique
Biochemical Properties
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit fatty acid-binding protein 4 (FABP4), which is involved in the transport of fatty acids within cells . This interaction is crucial as it can influence lipid metabolism and potentially affect conditions such as obesity and diabetes.
Cellular Effects
The effects of 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its inhibition of FABP4 can lead to alterations in lipid signaling pathways, affecting the expression of genes involved in lipid metabolism . Additionally, it may impact cellular energy balance and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one exerts its effects through specific binding interactions with biomolecules. Its inhibition of FABP4 involves binding to the protein’s active site, preventing the transport of fatty acids . This inhibition can lead to downstream effects on enzyme activity and gene expression, ultimately influencing cellular metabolism and function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular function, particularly in lipid metabolism.
Dosage Effects in Animal Models
The effects of 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one vary with different dosages in animal models. At lower doses, the compound effectively inhibits FABP4 without causing significant adverse effects . At higher doses, toxic effects such as liver damage and metabolic disturbances have been observed . These findings highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in lipid metabolism, influencing metabolic flux and metabolite levels . The compound’s inhibition of FABP4 can lead to changes in the distribution and utilization of fatty acids within cells, affecting overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution is influenced by factors such as tissue type and cellular environment.
Subcellular Localization
The subcellular localization of 2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3(2H)-one is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows the compound to interact with its target biomolecules effectively, influencing cellular processes and metabolic pathways.
Propriétés
IUPAC Name |
2-(2-fluoroethyl)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FN3O/c10-2-4-13-9(14)5-7-6-11-3-1-8(7)12-13/h5,11H,1-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSPNNABPEZSXGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=O)N(N=C21)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-[(5-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488647.png)
![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)

![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1488651.png)
![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)
![1-[3-(Aminomethyl)piperidin-1-yl]-2-cyclohexylethan-1-one](/img/structure/B1488656.png)




